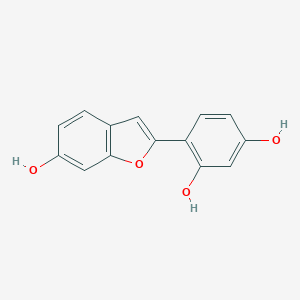

2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran

Descripción general

Descripción

2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran is a compound of significant interest in the field of organic chemistry This compound features a benzofuran ring substituted with hydroxy groups at the 2 and 6 positions, and a dihydroxyphenyl group at the 2 position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran typically involves the condensation of resorcinol with appropriate benzofuran derivatives. One common method involves the reaction of resorcinol with in situ-formed electrophilic reagents, such as N-ethoxycarbonylbenzimidazolium ions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as cobalt (II) hydroxide or sodium dithionite .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process might include steps like Friedel-Crafts acylation, followed by cyclization and hydroxylation reactions. The use of protic acid catalysts or a combination of Lewis acids and protic acids can enhance the efficiency of these reactions .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated benzofuran derivatives.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Research indicates that 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran exhibits significant antioxidant activity. This property is crucial for reducing oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals makes it a candidate for studies focusing on oxidative damage mitigation .

Anti-inflammatory Effects

Studies have shown that this compound may have anti-inflammatory effects by modulating various biochemical pathways. It interacts with enzymes involved in inflammation, potentially reducing the severity of inflammatory responses in tissues . This makes it relevant for conditions like arthritis and cardiovascular diseases.

Antimicrobial Activity

The compound has demonstrated antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent. Its effectiveness against resistant strains underscores the importance of exploring natural products for new antibiotic candidates .

Interaction Studies

Research suggests that this compound may interact with key biological targets involved in cell signaling pathways related to apoptosis and cell cycle regulation. Understanding these interactions can inform its therapeutic applications in cancer treatment and other diseases characterized by dysregulated cell growth .

Potential Drug Development

The compound's structural characteristics allow for modifications that could enhance its bioactivity and specificity towards particular targets. This potential for derivative synthesis is vital for drug development processes aimed at creating more effective therapies with fewer side effects .

Analytical Chemistry Applications

In analytical chemistry, this compound has been utilized as a reference standard in various assays due to its well-characterized properties. Its role in quantitative analysis of phytochemicals further emphasizes its significance in research settings focused on natural product chemistry.

Case Studies

- Antibacterial Study : A study conducted by Hitoshi Tanaka et al. isolated the compound from Erythrina herbacea and evaluated its antibacterial activity against MRSA. The findings indicated a promising inhibitory effect, suggesting further exploration for clinical applications .

- Antioxidant Mechanism Exploration : Research published in the Journal of Medicinal Chemistry examined the antioxidant mechanisms of similar compounds and highlighted the potential of this compound as a lead compound for developing new antioxidant therapies.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The compound may act as an enzyme inhibitor or modulator, affecting cellular processes such as oxidative stress and inflammation .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2,4-Dihydroxyphenyl)benzimidazole

- 2-(2,4-Dihydroxyphenyl)benzoxazole

- 2-(2,4-Dihydroxyphenyl)benzothiazole

Uniqueness

2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran is unique due to its benzofuran core, which imparts distinct chemical and photophysical properties compared to benzimidazole, benzoxazole, and benzothiazole derivatives.

Actividad Biológica

Introduction

2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran, commonly referred to as Chimaphilin, is a naturally occurring compound derived from the plant Chimaphila umbellata. This compound has garnered attention in scientific research due to its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antioxidant properties. This article explores the biological activity of Chimaphilin, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chimaphilin is characterized by its unique structure, which consists of a benzofuran core with hydroxyl groups that contribute to its biological activity. The molecular formula is , and it has a molecular weight of 256.25 g/mol. Its structure allows for various interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 256.25 g/mol |

| Solubility | Soluble in ethanol |

| Melting Point | 180-182 °C |

Chimaphilin exhibits its biological effects through several mechanisms:

- Antimicrobial Activity : It disrupts cell wall synthesis in bacteria and interferes with mitochondrial function in fungi.

- Anti-inflammatory Effects : The compound inhibits the release of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).

- Antioxidant Activity : It scavenges free radicals, thus protecting cells from oxidative stress.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of Chimaphilin against various pathogens, including Staphylococcus aureus and Candida albicans. The results indicated that Chimaphilin exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Antioxidant Activity

Chimaphilin has been shown to possess strong antioxidant capabilities. In vitro assays demonstrated that it effectively scavenges free radicals, contributing to its protective effects against oxidative damage.

Table 2: Antioxidant Activity of Chimaphilin

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 20.5 |

| ABTS Scavenging | 15.8 |

| FRAP Assay | 12.3 |

Anti-inflammatory Activity

Research has demonstrated that Chimaphilin can inhibit the production of inflammatory mediators in macrophages. In one study, treatment with Chimaphilin reduced nitric oxide (NO) production by up to 50% compared to control groups.

Pharmacological Applications

Chimaphilin's diverse biological activities make it a candidate for various pharmacological applications:

- Antibacterial Agents : Due to its effectiveness against resistant strains of bacteria.

- Anti-inflammatory Drugs : Potential use in treating chronic inflammatory diseases.

- Antioxidants : As a dietary supplement for oxidative stress-related conditions.

Propiedades

IUPAC Name |

4-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-9-3-4-11(12(17)6-9)14-5-8-1-2-10(16)7-13(8)18-14/h1-7,15-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHKMDWFVHCCRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=C2)C3=C(C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.